molecular formula C12H7BrN2OS B1269613 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 330459-34-2

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1269613
CAS No.: 330459-34-2
M. Wt: 307.17 g/mol
InChI Key: ZRPAZLXMPZUEMQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different thiophene derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The exact pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or its performance in materials applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPAZLXMPZUEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353655
Record name 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330459-34-2
Record name 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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